N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring and the benzodioxine ring in separate steps, followed by their connection via an ethyl linker. The carboxamide group could be introduced through a reaction with an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and benzodioxine rings, along with the ethyl linker and the carboxamide group. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this compound could participate in a variety of chemical reactions. The pyridazine ring, for example, might undergo reactions typical of heterocyclic aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Antioxidant Studies
Research has demonstrated the synthesis of novel carboxamide compounds that exhibit moderate to significant antioxidant activities. These compounds, including derivatives of N-substituted benzyl/phenyl carboxamides, show promising radical scavenging activity, indicating their potential in oxidative stress-related studies and therapies (Ahmad et al., 2012).
Antitumor Applications
The synthesis of novel heterocycles utilizing the carboxamide moiety has been linked to significant antitumor activities. Derivatives of benzo[b][1,6]naphthyridin-(5H)ones have shown potent cytotoxicity against various tumor cell lines, including murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds achieving IC50 values below 10 nM. These findings suggest the compound's derivatives could serve as a foundation for developing new anticancer agents (Deady et al., 2005).
Synthesis and Characterization
A new pyridazinone derivative has been synthesized and characterized, showcasing the versatility of carboxamide-based compounds in chemical synthesis and structural analysis. The study highlights the compound's potential as a template for further development of bioactive molecules, showcasing its relevance in the design of new therapeutic agents (Kalai et al., 2021).
Antimicrobial Activity
Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives have been synthesized, demonstrating promising antimicrobial activity. This indicates the potential of these derivatives in the development of new antimicrobial agents, reflecting the broader applicability of carboxamide compounds in addressing microbial resistance (Jyothi & Madhavi, 2019).
Angiotensin II Receptor Antagonists
Research into nonpeptide angiotensin II receptor antagonists has led to the discovery of N-(biphenylylmethyl)imidazoles, which differ from previous compounds by their potent antihypertensive effect upon oral administration. This finding underscores the potential of carboxamide derivatives in the development of new treatments for hypertension (Carini et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14-6-3-7-17-18(14)9-8-16-15(20)13-10-21-11-4-1-2-5-12(11)22-13/h1-7,13H,8-10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGLUJWVIIJLAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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